molecular formula C25H17ClN4O5 B2973415 5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-96-8

5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No. B2973415
CAS RN: 894932-96-8
M. Wt: 488.88
InChI Key: SWPUKTJXTSUTAM-UHFFFAOYSA-N
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Description

The compound “5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-oxadiazole derivatives, has been reported in the literature . These compounds were designed and synthesized using the forced swimming test (FST) model to test the antidepressant activity of the target compound in vivo .

Scientific Research Applications

Antitumor Activity

One of the significant applications of compounds related to 5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is in antitumor research. Studies have shown that similar compounds, particularly those containing the 1,2,4-oxadiazole ring, exhibit potent antitumor properties. For instance, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, which were tested for antitumor activity. One of the compounds exhibited a mean IC50 value of approximately 9.4 µM, indicating significant potency against tumor cells (Maftei et al., 2013).

Antimicrobial Activity

Another important application is in the field of antimicrobial research. Compounds similar to the one have been synthesized and tested for their antibacterial and antifungal activities. For example, Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and found them to exhibit notable antibacterial and antifungal properties, which were compared against existing compounds (Gupta et al., 2008).

Synthesis and Characterization

The synthesis and characterization of such compounds also hold significant importance in scientific research. Studies involving the synthesis of new heterocyclic quinones from related structures have been conducted to understand their chemical properties and potential applications. Yanni (1991) interacted 6-chloroquinoline-5,8-dione hydrochloride with amides and/or thioamides, yielding various quinoline diones with bactericidal activities (Yanni, 1991).

Molecular Structure and Docking Studies

Research into the molecular structure and docking studies of similar compounds has provided insights into their potential interactions with biological targets. Wu et al. (2022) synthesized a related compound and explored its structural properties using spectroscopy and X-ray crystallography. Molecular docking suggested a favorable interaction between the compound and SHP2 protein, indicating potential therapeutic applications (Wu et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the synthesis of the oxadiazole and quinazoline rings separately, followed by their coupling to form the final product.", "Starting Materials": [ "3-chlorobenzyl chloride", "sodium azide", "phenylhydrazine", "2,3-dichloroquinoxaline", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "4-hydroxybenzaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "triethylamine", "dimethylformamide", "chloroform", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting phenylhydrazine with 2,3-dichloroquinoxaline in the presence of sulfuric acid and ethanol.", "Step 2: Conversion of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to its methyl ester by reacting with methanol and sulfuric acid.", "Step 3: Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting with sodium azide in the presence of triethylamine and dimethylformamide.", "Step 4: Synthesis of 5-(3-chlorobenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione by reacting 4-hydroxybenzaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of acetic anhydride and sodium acetate.", "Step 5: Synthesis of 5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione by reacting 5-(3-chlorobenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester in the presence of triethylamine and chloroform.", "Step 6: Purification of the final product by recrystallization from a mixture of methanol and diethyl ether." ] }

CAS RN

894932-96-8

Product Name

5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Molecular Formula

C25H17ClN4O5

Molecular Weight

488.88

IUPAC Name

5-[(3-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C25H17ClN4O5/c26-17-8-4-5-15(9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-6-2-1-3-7-16/h1-11H,12-14H2

InChI Key

SWPUKTJXTSUTAM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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